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Compound of Interest

Compound Name: 2,2-Dimethyl-3-oxobutanenitrile

Cat. No.: B1590676 Get Quote

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,2-Dimethyl-3-
oxobutanenitrile

Introduction
2,2-Dimethyl-3-oxobutanenitrile, also known as pivaloylacetonitrile, is an α-cyano ketone

featuring a quaternary carbon center. This structural motif makes it a valuable building block in

organic synthesis.[1] Molecules containing a nitrile-bearing all-carbon quaternary center are

key intermediates in the development of various bioactive compounds and materials.[1] A

thorough understanding of its spectroscopic properties is paramount for researchers in

synthesis, process development, and quality control to verify its structure, assess its purity, and

monitor reactions.

This guide provides a detailed analysis of the key spectroscopic data for 2,2-Dimethyl-3-
oxobutanenitrile (CAS No: 37719-02-1, Molecular Formula: C₆H₉NO, Molecular Weight:

111.14 g/mol ), grounded in fundamental principles and established methodologies.

CH₃ C=O C(CH₃)₂ C≡N Figure 1. Structure of 2,2-Dimethyl-3-oxobutanenitrile.
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Caption: Figure 1. Chemical Structure of 2,2-Dimethyl-3-oxobutanenitrile.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups

within a molecule. The absorption of infrared radiation corresponds to specific vibrational

modes of chemical bonds, such as stretching and bending. For 2,2-Dimethyl-3-
oxobutanenitrile, the most informative regions of the IR spectrum are those corresponding to

the carbonyl (C=O) and nitrile (C≡N) stretching vibrations.[2][3]

Data Presentation & Interpretation
The presence of a strong, sharp absorption band in the 1680–1750 cm⁻¹ range is a definitive

indicator of a carbonyl group.[2] For a saturated aliphatic ketone like this compound, the C=O

stretch is expected at approximately 1715 cm⁻¹.[4][5] The nitrile group (C≡N) gives rise to a

sharp, medium-to-strong intensity peak in the distinctive triple bond region of the spectrum,

typically between 2220 and 2260 cm⁻¹ for saturated nitriles.[6] This peak is often easy to

identify due to the relative lack of other absorptions in this region.[7]

Wavenumber
(cm⁻¹)

Functional Group Vibrational Mode Expected Intensity

~2980-2850 C-H (sp³) Stretch Medium-Strong

~2250 C≡N (Nitrile) Stretch Medium, Sharp

~1715 C=O (Ketone) Stretch Strong, Sharp

~1375 C-H (CH₃) Bend (Umbrella) Medium

Table 1: Predicted Infrared Absorption Bands for 2,2-Dimethyl-3-oxobutanenitrile.
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2,2-Dimethyl-3-oxobutanenitrile

Key Bond Vibrations
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Medium

Figure 2. Key IR vibrational modes.
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Caption: Figure 2. Diagram of key IR vibrational modes for the molecule.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂)

absorptions.

Sample Application: Place a small drop of the liquid sample or a few milligrams of the solid

sample directly onto the ATR crystal.

Pressure Application: Lower the press arm to ensure firm contact between the sample and

the crystal. Consistent pressure is key for reproducible results.

Data Acquisition: Initiate the scan. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

Data Processing: The instrument software will automatically perform a Fourier transform and

ratio the sample spectrum against the background to generate the final absorbance or

transmittance spectrum.
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Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or

acetone) and a soft lab wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. It provides detailed information about the chemical environment,

connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,2-Dimethyl-3-oxobutanenitrile is expected to be simple, showing

two distinct signals corresponding to the two types of proton environments.

Data Presentation & Interpretation Protons on a carbon adjacent (alpha) to a carbonyl group

are deshielded and typically appear in the 2.0-2.5 ppm region.[8] Therefore, the singlet

corresponding to the acetyl methyl protons (Hₐ) is predicted to be around 2.1-2.3 ppm. The six

equivalent protons of the gem-dimethyl group (Hₑ) are adjacent to both the carbonyl and nitrile

functionalities, which will also cause a downfield shift relative to a simple alkane. As there are

no adjacent protons, both signals will appear as sharp singlets.

Label Protons
Predicted δ
(ppm)

Multiplicity Integration

Hₐ CH₃-C=O ~ 2.2 Singlet 3H

Hₑ -C(CH₃)₂ ~ 1.5 Singlet 6H

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃).

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show four distinct signals, one for each unique

carbon environment in the molecule.

Data Presentation & Interpretation Carbonyl carbons are highly deshielded and appear far

downfield, typically in the 190-215 ppm range for ketones.[4][9] The nitrile carbon absorbs in a

characteristic, less crowded region of the spectrum, generally between 115 and 120 ppm.[10]
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Quaternary carbons, lacking an attached proton, do not benefit from the Nuclear Overhauser

Effect (NOE) and often exhibit slower relaxation times, resulting in signals of significantly lower

intensity compared to protonated carbons.[11]

Label Carbon Type Predicted δ (ppm) Notes

Cₐ CH₃-C=O ~ 25-30

Cₑ -C(CH₃)₂ ~ 25-30

Cq -C(CH₃)₂ ~ 45-55
Quaternary, weak

signal

Cₙ C≡N ~ 115-120

Cₖ C=O ~ 200-210 Ketone carbonyl

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃).

Experimental Protocol: NMR Sample Preparation and
Acquisition

Sample Preparation: Accurately weigh approximately 5-10 mg of 2,2-Dimethyl-3-
oxobutanenitrile into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃)

containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00

ppm). Ensure the sample is fully dissolved.

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto

the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

¹H Acquisition: Acquire the ¹H spectrum using a standard pulse program. A 90° pulse angle

and a relaxation delay of 1-2 seconds are typical.

¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A longer

acquisition time and a greater number of scans (e.g., 512 or more) are usually required due
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to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[12]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. The fragmentation pattern observed upon ionization offers valuable clues to the

molecule's structure.

Theory & Interpretation
For a compound containing a single nitrogen atom, the Nitrogen Rule predicts an odd nominal

molecular weight, which is consistent with the 111 g/mol mass of C₆H₉NO.[13] In electron

ionization (EI) mass spectrometry, the molecular ion (M⁺) peak is expected at an m/z of 111.

However, for some nitriles, the molecular ion can be weak or absent, with a significant [M-1]

peak observed from the loss of an alpha-hydrogen.[10][13]

The most characteristic fragmentation pathway for methyl ketones is α-cleavage, the breaking

of the bond between the carbonyl carbon and the adjacent carbon.[5][8] For this molecule, α-

cleavage would result in the formation of a highly stable acylium ion (CH₃CO⁺) at m/z 43, which

is often the base peak in the spectrum.

m/z
Proposed
Fragment

Formula Notes

111 [M]⁺ [C₆H₉NO]⁺ Molecular Ion

96 [M - CH₃]⁺ [C₅H₆NO]⁺
Loss of a methyl

radical

69
[M - CH₃CO]⁺ or

[C(CH₃)₂CN]⁺
[C₄H₆N]⁺

Loss of an acetyl

radical

43 [CH₃CO]⁺ [C₂H₃O]⁺
Acylium ion, likely

base peak

Table 4: Predicted Key Fragments in the EI Mass Spectrum.
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Fragmentation Pathways

[C₆H₉NO]⁺˙
m/z = 111

[CH₃CO]⁺
m/z = 43

(Acylium Ion)

 α-cleavage 

[C(CH₃)₂CN]⁺
m/z = 69

 α-cleavage 

Figure 3. Primary EI-MS fragmentation pathways.
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Caption: Figure 3. Predicted primary EI-MS fragmentation pathways.

Experimental Protocol: Electron Ionization (EI)-MS
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g.,

methanol or dichloromethane). The sample is typically introduced into the ion source via

direct infusion or through a gas chromatograph (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Acceleration: The resulting positively charged ions are accelerated by an electric field into

the mass analyzer.

Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their

mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum, which plots relative abundance versus m/z.

Safety & Handling
As a research chemical, 2,2-Dimethyl-3-oxobutanenitrile should be handled with appropriate

care in a well-ventilated fume hood. It is classified as harmful if swallowed and may cause skin
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and eye irritation.[14][15] Always wear appropriate personal protective equipment (PPE),

including safety goggles, a lab coat, and chemical-resistant gloves.[15] Refer to the most

current Safety Data Sheet (SDS) from the supplier before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. chem.libretexts.org [chem.libretexts.org]

3. orgchemboulder.com [orgchemboulder.com]

4. chem.libretexts.org [chem.libretexts.org]

5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition –
OpenStax adaptation 1 [ncstate.pressbooks.pub]

6. spectroscopyonline.com [spectroscopyonline.com]

7. masterorganicchemistry.com [masterorganicchemistry.com]

8. chem.libretexts.org [chem.libretexts.org]

9. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

10. chem.libretexts.org [chem.libretexts.org]

11. 13Carbon NMR [chem.ch.huji.ac.il]

12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

13. GCMS Section 6.17 [people.whitman.edu]

14. fishersci.com [fishersci.com]

15. tcichemicals.com [tcichemicals.com]

To cite this document: BenchChem. [2,2-Dimethyl-3-oxobutanenitrile spectroscopic data].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590676#2-2-dimethyl-3-oxobutanenitrile-
spectroscopic-data]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.fishersci.com/store/msds?partNumber=AC438721000&productDescription=2%2C3-DIMETHYL-2-BUTENE%2C+1+100ML&vendorId=VN00032119&countryCode=US&language=en
https://www.tcichemicals.com/BE/en/sds/P1112_EU_6N.pdf
https://www.tcichemicals.com/BE/en/sds/P1112_EU_6N.pdf
https://www.benchchem.com/product/b1590676?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/abs/10.1021/acs.orglett.1c00465
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.07%3A_Interpreting_Infrared_Spectra
https://orgchemboulder.com/Spectroscopy/irtutor/analyzeir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iv-nitriles
https://www.masterorganicchemistry.com/2016/11/23/quick_analysis_of_ir_spectra/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/19%3A_Ketones_and_Aldehydes/19.02%3A_Spectroscopy_of_Ketones_and_Aldehydes
https://sites.science.oregonstate.edu/~gablek/CH336/Chapter17/ketonespec.htm
https://chem.libretexts.org/Courses/Smith_College/CHM_222_Chemistry_II%3A_Organic_Chemistry_(2025)/11%3A_Carboxylic_Acids_and_Nitriles/11.09%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://chem.ch.huji.ac.il/nmr/techniques/1d/row2/c.html
https://s3-eu-west-1.amazonaws.com/pstorage-acs-6854636/3702796/op5b00417_si_001.pdf
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_17.html
https://www.fishersci.com/store/msds?partNumber=AC438721000&productDescription=2%2C3-DIMETHYL-2-BUTENE%2C+1+100ML&vendorId=VN00032119&countryCode=US&language=en
https://www.tcichemicals.com/BE/en/sds/P1112_EU_6N.pdf
https://www.benchchem.com/product/b1590676#2-2-dimethyl-3-oxobutanenitrile-spectroscopic-data
https://www.benchchem.com/product/b1590676#2-2-dimethyl-3-oxobutanenitrile-spectroscopic-data
https://www.benchchem.com/product/b1590676#2-2-dimethyl-3-oxobutanenitrile-spectroscopic-data
https://www.benchchem.com/product/b1590676#2-2-dimethyl-3-oxobutanenitrile-spectroscopic-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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